molecular formula C14H21N3O2S B14216922 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide CAS No. 828920-04-3

4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide

Cat. No.: B14216922
CAS No.: 828920-04-3
M. Wt: 295.40 g/mol
InChI Key: DZDWFEQPDJSYRZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a benzamide core, and a sulfanylacetamido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be introduced by reacting the benzamide with 3-aminopropylamine and 2-mercaptoacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanylacetamido side chain could play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzamide: Lacks the sulfanylacetamido side chain, which may reduce its potential interactions with biomolecules.

    N-[3-(2-sulfanylacetamido)propyl]benzamide: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.

Uniqueness

4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and sulfanylacetamido groups allows for a range of interactions and reactions that are not possible with simpler compounds.

Properties

CAS No.

828920-04-3

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

4-(dimethylamino)-N-[3-[(2-sulfanylacetyl)amino]propyl]benzamide

InChI

InChI=1S/C14H21N3O2S/c1-17(2)12-6-4-11(5-7-12)14(19)16-9-3-8-15-13(18)10-20/h4-7,20H,3,8-10H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

DZDWFEQPDJSYRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)CS

Origin of Product

United States

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